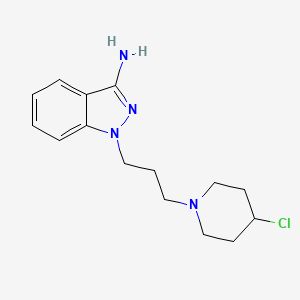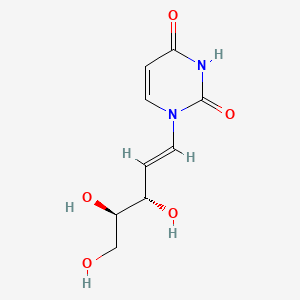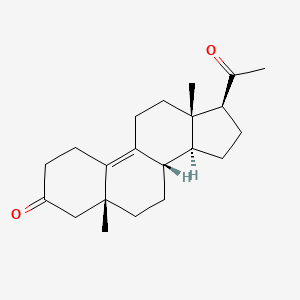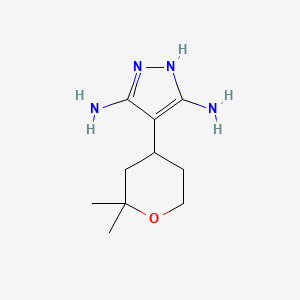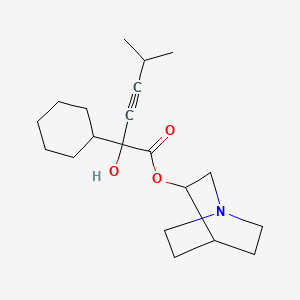
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Quinuclidil ciclohexil(4-metil-1-butinil)glicolato es un compuesto orgánico complejo conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto presenta un núcleo de quinuclidina, que es una amina bicíclica, unida a un grupo ciclohexilo y una porción de glicolato de butinil. La combinación de estos grupos funcionales confiere propiedades químicas distintivas al compuesto, lo que lo convierte en objeto de interés en la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Quinuclidil ciclohexil(4-metil-1-butinil)glicolato generalmente implica múltiples pasos, comenzando con la preparación del núcleo de quinuclidina. Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones controladas. El grupo ciclohexilo se introduce luego a través de una reacción de sustitución, seguida de la adición de la porción de glicolato de butinil mediante esterificación o reacciones similares. Las condiciones de reacción, como la temperatura, la presión y la elección de solventes, juegan un papel crucial en la determinación del rendimiento y la pureza del producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar una alta eficiencia y rentabilidad. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para optimizar el proceso de producción, minimizar los residuos y mejorar la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-Quinuclidil ciclohexil(4-metil-1-butinil)glicolato puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto, lo que puede alterar sus propiedades químicas.
Sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Hidrólisis: El enlace éster en el compuesto puede hidrolizarse en condiciones ácidas o básicas para producir el alcohol y el ácido correspondientes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios ácidos o bases para la hidrólisis. La elección de reactivos y condiciones de reacción depende de la transformación deseada y de la estabilidad del compuesto en esas condiciones.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de la vía de reacción específica. Por ejemplo, la oxidación puede producir óxidos o cetonas, mientras que la hidrólisis producirá alcoholes y ácidos.
Aplicaciones Científicas De Investigación
El 3-Quinuclidil ciclohexil(4-metil-1-butinil)glicolato tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: El compuesto se puede utilizar para investigar vías e interacciones biológicas, particularmente las que involucran funcionalidades de amina y éster.
Industria: Se utiliza en la síntesis de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 3-Quinuclidil ciclohexil(4-metil-1-butinil)glicolato implica su interacción con objetivos moleculares como enzimas o receptores. El núcleo de quinuclidina puede interactuar con los receptores de acetilcolina, lo que puede modular su actividad. El enlace éster también puede desempeñar un papel en la bioactividad del compuesto, influyendo en su interacción con moléculas y vías biológicas.
Comparación Con Compuestos Similares
Compuestos Similares
3-Quinuclidinil benzoilato: Conocido por su uso como incapacitante químico, comparte el núcleo de quinuclidina pero difiere en los grupos funcionales unidos.
Glicolatos de ciclohexilo: Compuestos con enlaces éster similares pero núcleos de amina diferentes.
Ésteres de butinil: Compuestos que presentan el grupo butinil pero que carecen del núcleo de quinuclidina.
Unicidad
El 3-Quinuclidil ciclohexil(4-metil-1-butinil)glicolato es único debido a su combinación de un núcleo de quinuclidina, un grupo ciclohexilo y una porción de glicolato de butinil
Propiedades
Número CAS |
92955-99-2 |
|---|---|
Fórmula molecular |
C20H31NO3 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C20H31NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h15-18,23H,3-7,9-10,12-14H2,1-2H3 |
Clave InChI |
KHFWYDJCIUAWHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C#CC(C1CCCCC1)(C(=O)OC2CN3CCC2CC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


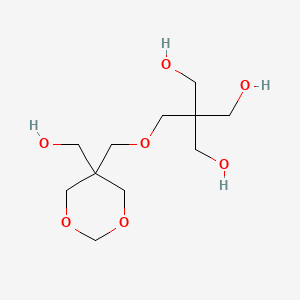
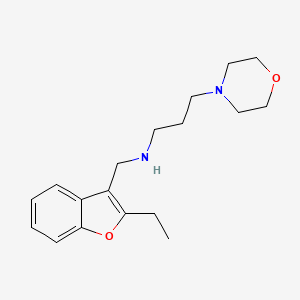

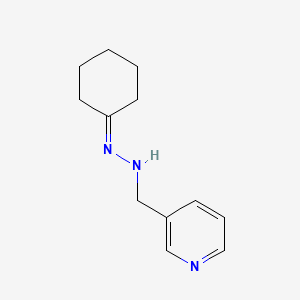
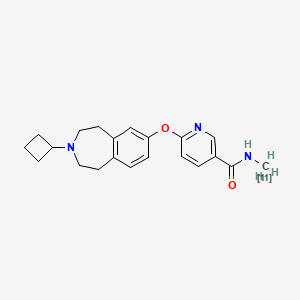
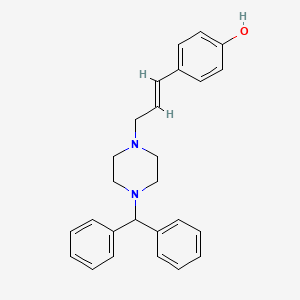


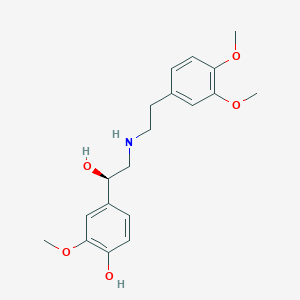
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
